![molecular formula C15H17NO3 B1310309 3-[2-(4-Methoxy-phenoxy)-ethoxy]-phenylamine CAS No. 879074-94-9](/img/structure/B1310309.png)
3-[2-(4-Methoxy-phenoxy)-ethoxy]-phenylamine
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Overview
Description
“3-[2-(4-Methoxy-phenoxy)-ethoxy]-phenylamine” is an organic compound with the molecular formula C15H17NO3 . It is also known by the synonyms AKOS BC-2568 and Benzenamine .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a new hybrid compound, (E)-4-(3-(3-(4-methoxyphenyl)acryloyl)phenoxy)butyl 2-hydroxybenzoate, was synthesized using a linker mode approach . In another study, a synthesis method for producing 3-[2-chloro-4-(trifluoromethyl)phenoxy]phenol was reported, which involved the displacement of 2-chloro-1-fluoro-4-(trifluoromethyl)benzene with resorcinol .Molecular Structure Analysis
The molecular structure of “3-[2-(4-Methoxy-phenoxy)-ethoxy]-phenylamine” consists of a phenylamine group attached to a methoxy-phenoxy-ethoxy group . The molecular weight of the compound is 259.3 g/mol .Scientific Research Applications
Organic Synthesis
This compound serves as a versatile intermediate in organic synthesis. Its structure allows for nucleophilic substitution reactions at the benzylic position, which can be exploited to introduce various functional groups . This is particularly useful in the synthesis of complex molecules for pharmaceuticals or materials science.
Catalysis
Researchers have explored the use of 3-[2-(4-Methoxy-phenoxy)-ethoxy]-phenylamine in catalysis. Its ability to stabilize transition states through resonance makes it a valuable ligand in metal-catalyzed reactions, such as Suzuki coupling .
Flame Retardancy
The compound’s structure allows it to be used as an additive in flame retardant materials. When incorporated into materials, it can help in reducing the flammability by promoting the formation of a char layer or by diluting the concentration of flammable gases .
Future Directions
The future directions for “3-[2-(4-Methoxy-phenoxy)-ethoxy]-phenylamine” and similar compounds could involve further exploration of their potential biological activities and applications in various industries . Additionally, the development of new synthesis methods could lead to the preparation of complex m-aryloxy phenols with functional groups that impart specific properties .
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
The mode of action of 3-[2-(4-Methoxy-phenoxy)-ethoxy]-phenylamine involves several steps. It is likely to undergo electrophilic aromatic substitution, a common reaction for benzene derivatives . This process involves the formation of a sigma-bond to the benzene ring, generating a positively charged intermediate, followed by the removal of a proton from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The compound may participate in the Suzuki–Miyaura (SM) coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process involves the transfer of formally nucleophilic organic groups from boron to palladium .
Result of Action
Similar compounds have been shown to exhibit cytotoxic effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-[2-(4-Methoxy-phenoxy)-ethoxy]-phenylamine. For instance, the compound may be exposed to reactive species like superoxide, peroxide, and singlet oxygen, or towards enzymes of microbes, plants, and animals .
properties
IUPAC Name |
3-[2-(4-methoxyphenoxy)ethoxy]aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-17-13-5-7-14(8-6-13)18-9-10-19-15-4-2-3-12(16)11-15/h2-8,11H,9-10,16H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIULEHIUHYCCMJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCOC2=CC=CC(=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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